molecular formula C26H21N3O3S B2446525 2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324774-59-6

2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2446525
CAS No.: 324774-59-6
M. Wt: 455.53
InChI Key: FHCWUDOZPQHOMD-UHFFFAOYSA-N
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Description

2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that integrates various functional groups, including benzimidazole and isoquinoline moieties. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S with a molecular weight of approximately 394.49 g/mol. The presence of the allylthio group and the benzo[de]isoquinoline structure is noteworthy as these features are often associated with various biological activities.

Antiproliferative Activity

Research indicates that compounds similar to the target molecule exhibit promising antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that benzo[de]isoquinoline derivatives can inhibit the growth of human cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa45.0Apoptosis induction
Compound BMDA-MB-23138.5Cell cycle arrest
Target MoleculeU937TBDTBD

Antimicrobial Activity

Similar compounds have also shown antimicrobial properties against a range of bacterial strains. The efficacy of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

The mechanisms through which this compound may exert its biological effects include:

  • Interaction with DNA : Some benzo[de]isoquinoline derivatives intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : Influence on pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival.

Study 1: Antiproliferative Effects

In a recent study, derivatives of benzo[de]isoquinoline were tested for their antiproliferative effects on various cancer cell lines. The results indicated that modifications to the allylthio group significantly enhanced activity against breast cancer cells (MDA-MB-231). The study highlighted that the introduction of electron-withdrawing groups could further improve potency.

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related compounds, revealing that certain derivatives displayed strong activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, with results indicating a correlation between structural modifications and increased antimicrobial activity.

Synthesis Pathways

The synthesis of this compound can be approached through several methods:

  • Condensation Reactions : Utilizing starting materials such as benzimidazole derivatives and isoquinolinediones.
  • Functional Group Modifications : Employing techniques like alkylation or acylation to introduce the allylthio group.
  • Cyclization Reactions : Forming the final structure through cyclization processes that yield the desired heterocyclic frameworks.

Properties

IUPAC Name

2-[4-oxo-4-(2-prop-2-enylsulfanylbenzimidazol-1-yl)butyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-2-16-33-26-27-20-12-3-4-13-21(20)29(26)22(30)14-7-15-28-24(31)18-10-5-8-17-9-6-11-19(23(17)18)25(28)32/h2-6,8-13H,1,7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCWUDOZPQHOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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